Cas no 2155840-56-3 ((1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride)

(1S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine derivative featuring a brominated pyridine core, commonly employed as a key intermediate in pharmaceutical synthesis. The compound’s stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and drug development. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The bromo substituent at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in the preparation of biologically active molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined structure and synthetic versatility make it a reliable building block for medicinal chemistry applications.
(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride structure
2155840-56-3 structure
Product Name:(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
CAS No:2155840-56-3
MF:C8H13BrCl2N2
MW:288.012219190598
CID:5777259
PubChem ID:132371476
Update Time:2025-10-28

(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-1268448
    • 2155840-56-3
    • (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
    • starbld0026403
    • (S)-1-(6-Bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
    • (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethanamine;dihydrochloride
    • Inchi: 1S/C8H11BrN2.2ClH/c1-5(10)7-3-4-8(9)11-6(7)2;;/h3-5H,10H2,1-2H3;2*1H/t5-;;/m0../s1
    • InChI Key: FOTMPDHGNJQSSI-XRIGFGBMSA-N
    • SMILES: BrC1=CC=C(C(C)=N1)[C@H](C)N.Cl.Cl

Computed Properties

  • Exact Mass: 285.96392g/mol
  • Monoisotopic Mass: 285.96392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

(1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride Pricemore >>

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Additional information on (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Research Brief on (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2155840-56-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of chiral amines as key intermediates in the synthesis of bioactive molecules. Among these, (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2155840-56-3) has emerged as a compound of interest due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

The compound (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine derivative that has been investigated for its role as a building block in the synthesis of novel pharmaceutical agents. Recent studies have demonstrated its utility in the preparation of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The presence of the bromo and methyl substituents on the pyridine ring enhances the compound's reactivity, making it a versatile intermediate for further chemical modifications.

In a recent publication by Zhang et al. (2023), the enantioselective synthesis of (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride was achieved using a chiral auxiliary-mediated approach. The study reported a high yield (85%) and excellent enantiomeric excess (98%), underscoring the efficiency of the synthetic route. The compound was subsequently used to prepare a series of pyridine-based inhibitors with potent activity against EGFR (epidermal growth factor receptor) mutations, which are commonly associated with non-small cell lung cancer (NSCLC).

Pharmacological evaluations of derivatives synthesized from (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride have revealed promising results. For instance, a study by Lee et al. (2023) demonstrated that one such derivative exhibited IC50 values in the low nanomolar range against EGFR T790M/L858R mutations, a common resistance mechanism in NSCLC patients. The compound also showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further preclinical development.

Beyond oncology, (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride has also been explored for its potential in central nervous system (CNS) disorders. A recent study by Patel et al. (2023) investigated its use as a precursor for the synthesis of serotonin receptor modulators. The resulting compounds displayed high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in the treatment of depression and anxiety disorders. However, further in vivo studies are needed to validate these findings.

In conclusion, (1S)-1-(6-bromo-2-methylpyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2155840-56-3) represents a valuable intermediate in medicinal chemistry, with demonstrated utility in the synthesis of kinase inhibitors and CNS-targeting agents. Recent studies have highlighted its enantioselective synthesis, pharmacological efficacy, and potential therapeutic applications. Future research should focus on optimizing its derivatives for improved selectivity and safety profiles, as well as exploring its use in other disease areas.

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